molecular formula C22H31N3 B247059 1-Ethyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine

1-Ethyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine

Cat. No. B247059
M. Wt: 337.5 g/mol
InChI Key: IJWYSZNXDHKPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine is a chemical compound that belongs to the piperazine family. It has gained significant attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The exact mechanism of action of 1-Ethyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which is responsible for its antipsychotic effects. It also acts as a serotonin reuptake inhibitor, which is responsible for its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-Ethyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine has been found to have significant biochemical and physiological effects. It has been shown to reduce the levels of dopamine and serotonin in the brain, which are responsible for regulating mood and behavior. It also increases the levels of norepinephrine, which is responsible for the fight or flight response.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Ethyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine in lab experiments include its high potency and selectivity, which makes it an ideal candidate for studying the mechanism of action of dopamine and serotonin receptors. Its ability to cross the blood-brain barrier also makes it a potential drug delivery system for treating neurological disorders. However, its limitations include its potential toxicity and side effects, which need to be carefully evaluated before using it in clinical trials.

Future Directions

There are several future directions for the study of 1-Ethyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine. One of the most promising areas of research is its potential use as a drug delivery system for treating neurological disorders. It can also be studied for its potential use in the treatment of psychiatric disorders such as schizophrenia, depression, and anxiety. Further studies are needed to evaluate its safety and efficacy in clinical trials. Additionally, more research is needed to understand its mechanism of action and to develop new derivatives with improved pharmacological properties.
Conclusion:
In conclusion, 1-Ethyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine is a promising chemical compound with significant potential applications in the field of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop new derivatives with improved pharmacological properties.

Synthesis Methods

The synthesis of 1-Ethyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine involves the reaction of 1-(naphthalen-1-ylmethyl)piperidine-4-carboxylic acid with ethylenediamine in the presence of a coupling agent. The reaction is carried out under controlled temperature and pressure conditions to obtain the final product. The purity and yield of the product can be improved by using different purification techniques.

Scientific Research Applications

1-Ethyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine has been extensively studied for its potential applications in the field of medicine. It has been found to possess significant pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. It has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

Molecular Formula

C22H31N3

Molecular Weight

337.5 g/mol

IUPAC Name

1-ethyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine

InChI

InChI=1S/C22H31N3/c1-2-23-14-16-25(17-15-23)21-10-12-24(13-11-21)18-20-8-5-7-19-6-3-4-9-22(19)20/h3-9,21H,2,10-18H2,1H3

InChI Key

IJWYSZNXDHKPSF-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2CCN(CC2)CC3=CC=CC4=CC=CC=C43

Canonical SMILES

CCN1CCN(CC1)C2CCN(CC2)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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